Arsole

Catalog No.
S622357
CAS No.
287-77-4
M.F
C4H4As
M. Wt
127 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsole

CAS Number

287-77-4

Product Name

Arsole

Molecular Formula

C4H4As

Molecular Weight

127 g/mol

InChI

InChI=1S/C4H4As/c1-2-4-5-3-1/h1-4H

InChI Key

RBSJZRXTFLJSDW-UHFFFAOYSA-N

SMILES

C1=C[As]C=C1

Canonical SMILES

C1=C[As]C=C1

Description

1H-arsole is that one of the three tautomers of arsole that has the double bonds at positions 2 and 4. It is a tautomer of a 3H-arsole and a 2H-arsole.

Arsole, also known as arsenole or arsacyclopentadiene, is an organoarsenic compound with the molecular formula C4H4AsH\text{C}_4\text{H}_4\text{AsH}. It belongs to a class of compounds known as metalloles, which are characterized by the presence of a metal atom (in this case, arsenic) in a five-membered ring structure. Arsole is isoelectronic with pyrrole, where nitrogen is replaced by arsenic. Unlike pyrrole, arsole exhibits a non-planar structure due to the hydrogen atom bonded to arsenic extending out of the molecular plane. Its aromaticity is moderate, estimated at about 40% that of pyrrole, which is a well-known aromatic compound .

Typical of organometallic compounds. Notable reactions include:

  • Alkylation: Arsole anions can be alkylated with alkyl halides, producing expected products in poor to moderate yields .
  • Transition Metal Complexation: Arsoles can form complexes with transition metals. For instance, cobalt carbonyl reacts with arsoles to create η5^5-arsolyl complexes that serve as ditopic donors to metal centers such as platinum and gold .
  • Oxidation Reactions: Certain arsole derivatives can be oxidized to yield different products. For example, pentaphenylarsole can be oxidized with hydrogen peroxide .

The synthesis of arsole and its derivatives typically involves several methods:

  • Substitution Reactions: One common method involves the reaction of phenylarsenous dichloride with various organic compounds to yield substituted arsoles. For example, reacting phenylarsenous dichloride with tetraphenylbutadiene can produce pentaphenylarsole .
  • Metal-Catalyzed Reactions: Palladium-promoted reactions have been used for asymmetric cycloadditions involving arsole derivatives, showcasing their utility in complex organic synthesis .
  • Oxidative Methods: Oxidation reactions using reagents like hydrogen peroxide can modify existing arsole structures into new derivatives .

Arsole and its derivatives have potential applications in various fields:

  • Organometallic Chemistry: Due to their ability to form stable complexes with transition metals, arsoles are valuable in organometallic synthesis and catalysis.
  • Material Science: Some arsoles exhibit properties such as aggregation-induced emission, making them candidates for use in advanced materials and photonic devices .
  • Medicinal Chemistry: Although research is still developing, there could be applications in drug design based on the biological activity of arsole derivatives.

Studies on the interactions of arsole with other chemical species reveal its behavior as a ligand in coordination chemistry. The formation of η5^5-arsolyl complexes indicates that arsoles can engage in dative bonding with transition metals through their arsenic atom . Additionally, research has shown that these interactions can lead to unique structural configurations depending on the metal involved.

Arsole shares structural and chemical similarities with several other five-membered heterocycles. Here are some comparable compounds:

CompoundHeteroatomAromaticityKey Characteristics
PyrroleNitrogenHighPlanar structure; widely studied for its aromatic properties.
PhospholePhosphorusModerateSimilar structure to arsole; exhibits unique reactivity patterns.
ThiopheneSulfurHighKnown for its stability and aromatic character; used in organic synthesis.
FuraneOxygenHighExhibits strong aromaticity; commonly used in organic chemistry.

Arsole's uniqueness lies in its moderate aromatic character and the presence of arsenic as a heteroatom, which influences its reactivity and interaction with metals differently than nitrogen or phosphorus-containing analogs .

Dates

Modify: 2024-02-18

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